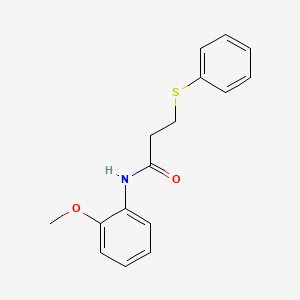![molecular formula C15H12Cl2N2O2 B5842705 N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide](/img/structure/B5842705.png)
N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide, also known as A771726, is a chemical compound that has been studied extensively for its potential use in the field of medicine. This compound belongs to a class of drugs known as Janus kinase inhibitors, which are being investigated for their therapeutic potential in treating a variety of diseases. In
作用机制
The mechanism of action of N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide involves inhibition of the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, and their inhibition can lead to decreased inflammation and immune response. Specifically, N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide inhibits JAK1 and JAK3, which are involved in the signaling pathways of several cytokines including interleukin-2 (IL-2), IL-4, IL-6, and interferon-gamma (IFN-γ).
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide have been studied in both in vitro and in vivo models. In vitro studies have shown that it inhibits the proliferation of T cells and B cells, as well as the production of cytokines such as IL-2 and IFN-γ. In vivo studies have shown that it can reduce inflammation and improve symptoms in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
实验室实验的优点和局限性
One advantage of using N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide in lab experiments is its specificity for JAK1 and JAK3. This allows for targeted inhibition of specific cytokine signaling pathways, which can be useful in studying the role of these pathways in disease. However, one limitation is that it can be difficult to obtain pure and stable samples of the compound, which can affect the reproducibility of experiments.
未来方向
There are several future directions for research on N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide. One area of interest is its potential use in combination with other therapeutic agents, such as biologics or chemotherapy drugs, to improve their efficacy. Additionally, further studies are needed to determine its safety and efficacy in human clinical trials, as well as its potential use in the treatment of other diseases such as inflammatory bowel disease and lupus. Finally, research on the structure-activity relationship of JAK inhibitors could lead to the development of more potent and selective compounds.
合成方法
The synthesis of N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide involves several steps. The first step is the conversion of 2,5-dichlorobenzoic acid to its acid chloride derivative using thionyl chloride. The acid chloride is then reacted with 2-acetamidophenylboronic acid in the presence of a palladium catalyst to form the desired product. The yield of this reaction is typically around 70%, and the purity of the product can be improved through recrystallization.
科学研究应用
N-[2-(acetylamino)phenyl]-2,5-dichlorobenzamide has been studied extensively for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory and immunomodulatory effects, making it a promising candidate for the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. Additionally, it has been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
属性
IUPAC Name |
N-(2-acetamidophenyl)-2,5-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-13-4-2-3-5-14(13)19-15(21)11-8-10(16)6-7-12(11)17/h2-8H,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALBKVJYJAIZIPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


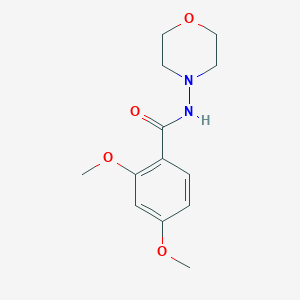
![2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-1H-benzimidazole](/img/structure/B5842652.png)
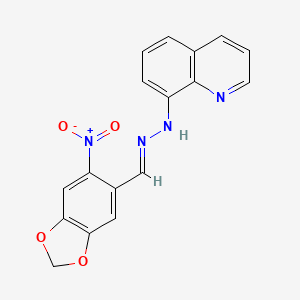
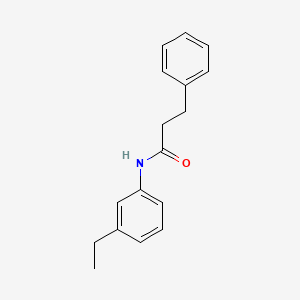
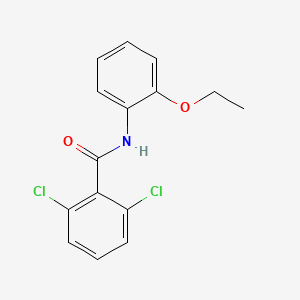


![N-{amino[(7-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-methylbenzenesulfonamide](/img/structure/B5842695.png)
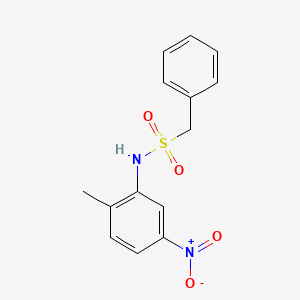
![ethyl 3-[2-(dimethylamino)vinyl]-2-nitrobenzoate](/img/structure/B5842710.png)
![N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methylphenyl)urea](/img/structure/B5842714.png)
![5-chloro-2-methoxy-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5842735.png)
